molecular formula C12H13Cl2NO B1473568 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride CAS No. 1388761-76-9

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Cat. No. B1473568
CAS RN: 1388761-76-9
M. Wt: 258.14 g/mol
InChI Key: CTQLJLVUIVUXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride , also known by its chemical formula C12H13Cl2NO , is a compound with intriguing properties. Its molecular weight is approximately 258.14 g/mol . This compound features a naphthalene ring with a chlorine atom attached to it, along with an amino group and an ethoxy group.


Synthesis Analysis

The synthesis of this compound involves several steps. One common route is the reaction between 1-chloronaphthalene and ethanolamine . The chlorine atom from 1-chloronaphthalene is replaced by the amino group from ethanolamine, resulting in the formation of 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride .


Molecular Structure Analysis

  • An amino group (NH2) connected to the carbon atom adjacent to the chlorine .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in various synthetic pathways, notably in the creation of derivatives with potential antimicrobial activities. For example, it's used in the synthesis of compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and its subsequent derivatives through condensation processes, demonstrating the significance of chlorinated naphthalene derivatives in organic synthesis (Sherekar et al., 2022). Moreover, the molecular structure of related chloronaphthalene compounds, such as 2-(4-chlorobenzamido)ethanaminium chloride, has been analyzed to understand their conformation and hydrogen-bonding properties, shedding light on the structural characteristics of similar chlorinated compounds (Hempel et al., 2005).

Industrial and Environmental Relevance

Derivatives of chloronaphthalenes have been studied for their application in industrial processes and environmental protection. For instance, they've been used in the corrosion protection of metals. Compounds like N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride show promising results as corrosion inhibitors, pointing towards their potential industrial applications in protecting metal surfaces in acidic environments (Aiad et al., 2016). Additionally, the environmental impact of chloronaphthalenes has been investigated, particularly their role in the degradation of pollutants. Studies on the decomposition of chloronaphthalene derivatives like 2-Chloronaphthalene reveal insights into their behavior in aqueous systems and their potential use in advanced oxidation processes for environmental cleanup (Qi et al., 2019).

Drug Design and Discovery

The structure and properties of chloronaphthalene derivatives have implications in drug design and discovery. While specific applications of 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride in this area might not be directly cited, the synthesis and evaluation of similar chlorinated compounds for their potential analgesic and antipyretic properties indicate the broader relevance of such compounds in medicinal chemistry (Reddy et al., 2014).

Sensor Development

Research on chloride selective potentiometric sensors involves the use of chloronaphthalene derivatives. Such sensors, which utilize anion receptors like chloronapthalene in a poly(vinyl chloride) matrix, highlight the application of chlorinated naphthalene compounds in developing sensitive and selective detection systems for ions like chloride (Gupta et al., 2009).

properties

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxyethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14;/h1-6H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQLJLVUIVUXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OCC[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Synthesis routes and methods

Procedure details

To a cooled (0° C.) single necked flask containing a solution of tert-butyl {2-[(1-chloronaphthalen-2-yl)oxy]ethyl}carbamate in 4 mL of ethyl ether, 5 mL of 4 M HCl solution in dioxane were added. The resulting mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated under reduce pressure to afford 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride as a white solid (92% yield) which was pure by TLC and NMR analysis.
Name
tert-butyl {2-[(1-chloronaphthalen-2-yl)oxy]ethyl}carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Reactant of Route 2
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Reactant of Route 3
Reactant of Route 3
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Reactant of Route 4
Reactant of Route 4
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Reactant of Route 5
Reactant of Route 5
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride
Reactant of Route 6
Reactant of Route 6
2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.